2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide
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Overview
Description
2-(1-Adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide is a complex organic compound that features an adamantyl group and a nitrofuran moiety The adamantyl group is known for its stability and rigidity, while the nitrofuran group is recognized for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide typically involves the reaction of 1-adamantylamine with 5-nitro-2-furaldehyde in the presence of acetic acid. The reaction proceeds through a Schiff base formation, where the amine group of 1-adamantylamine reacts with the aldehyde group of 5-nitro-2-furaldehyde to form an imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The adamantyl group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
2-(1-Adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the nitrofuran group.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves its interaction with biological targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the adamantyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)acetic acid: Another adamantyl-containing compound with different functional groups.
5-Nitro-2-furaldehyde: A precursor in the synthesis of the target compound.
1-Adamantylamine: A simpler adamantyl derivative used in various synthetic applications.
Uniqueness
2-(1-Adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide is unique due to the combination of the adamantyl and nitrofuran groups, which confer both stability and biological activity. This dual functionality makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15(19-18-10-14-1-2-16(24-14)20(22)23)9-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-9H2,(H,19,21)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYXUHJLTXSFM-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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